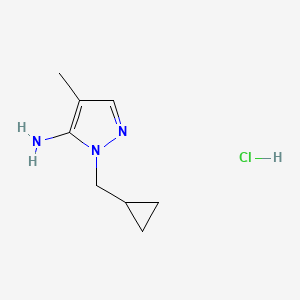

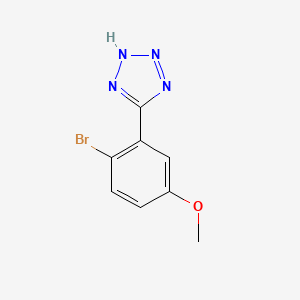

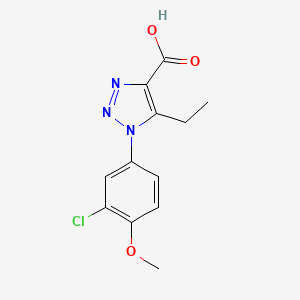

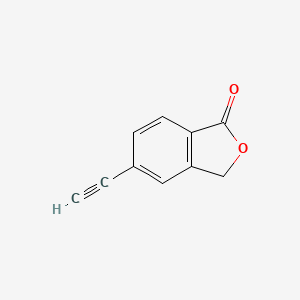

![molecular formula C13H14N2OS B1487643 (3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone CAS No. 1275561-25-5](/img/structure/B1487643.png)

(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone

Overview

Description

3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone, also known as 3APB, is a novel synthetic compound belonging to the class of substituted benzothiophenes. It is a synthetic stimulant drug that is structurally related to amphetamine, and has been reported to have similar effects. 3APB has been used in scientific research to study the effects of stimulants on the body, as well as to explore potential therapeutic applications.

Scientific Research Applications

Phosphorescent Materials

The compound has been utilized in the synthesis of deep-red phosphorescent iridium(III) complexes, which are crucial for applications like organic light-emitting diodes (OLEDs). These materials are essential for the development of high-efficiency, pure red light-emitting complexes, which are challenging due to their lower luminescent quantum yields .

Therapeutic Agents

Thiophene derivatives, such as those found in the compound, have shown a wide range of therapeutic properties. They have been effective in anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, and anti-cancer applications. This makes the compound a valuable scaffold for medicinal chemistry, leading to the synthesis of novel drugs with enhanced pharmacological activity .

Serotonin Receptor Modulators

In the field of neurochemistry, derivatives of the compound have been studied for their affinity toward serotonin receptors. These studies are significant for the development of new treatments for neurological disorders, as serotonin plays a key role in mood regulation and cognitive functions .

Material Science

The unique electronic properties of thiophene make it an interesting candidate for material science applications. The compound’s derivatives can be used to create materials with specific electronic characteristics, which are valuable for the development of sensors, semiconductors, and other electronic devices .

Antitumor Agents

Compounds containing the benzo[b]thiophen-2-yl moiety have been synthesized and evaluated for their antitumor potential. These studies are crucial for the discovery of new cancer treatments, as they provide insights into the molecular mechanisms of tumor suppression and the development of targeted therapies .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand the interactions at the molecular level. This is particularly useful in drug design, where understanding the binding affinities and interactions can lead to the development of more effective drugs .

Electrochemical Studies

Electrochemical properties of derivatives of the compound have been explored, which is important for applications in batteries and energy storage devices. These studies help in designing materials with better charge storage capabilities and stability .

Photophysical Studies

The photophysical properties of the compound’s derivatives have been investigated, which is relevant for the development of photodynamic therapy agents and fluorescent markers for biological imaging .

properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(1-benzothiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c14-10-5-6-15(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10H,5-6,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQKFNHKPXOJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

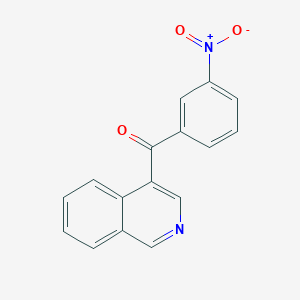

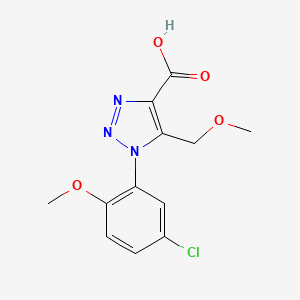

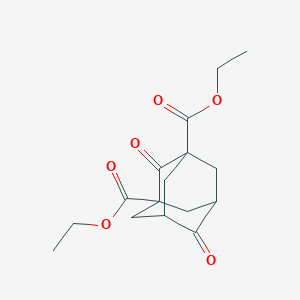

![8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1487564.png)